molecular formula C17H14N6O2 B2379347 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034362-33-7

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2379347
CAS No.: 2034362-33-7
M. Wt: 334.339
InChI Key: ISIACPOQEBGLSW-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features a benzo[d][1,2,3]triazole core, a furan ring, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d][1,2,3]triazole derivatives, such as:

Uniqueness

What sets 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide apart is its unique combination of structural features, which confer distinct electronic and steric properties. The presence of both the furan and pyrazine rings, along with the benzo[d][1,2,3]triazole core, allows for a diverse range of interactions and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c24-16(11-23-14-5-2-1-4-12(14)21-22-23)20-10-13-17(19-8-7-18-13)15-6-3-9-25-15/h1-9H,10-11H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIACPOQEBGLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=NC=CN=C3C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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